2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3OS/c1-17-11-13-20(14-12-17)30-25(31)24-23(21(15-28-24)18-7-3-2-4-8-18)29-26(30)32-16-19-9-5-6-10-22(19)27/h2-15,28H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXHLICNPJARGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one belongs to the pyrrolo[3,2-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action based on various studies.
The chemical structure of the compound is characterized by a pyrrolo[3,2-d]pyrimidine core with specific substitutions that enhance its biological activity. The presence of a fluorophenyl group and a methylsulfanyl moiety contributes to its pharmacological properties.
Biological Activity Overview
Pyrrolo[3,2-d]pyrimidines have been studied for their potential as antiproliferative , antimicrobial , and antiparasitic agents . The following sections detail findings related to the biological activity of this compound.
Antiproliferative Activity
Research indicates that pyrrolo[3,2-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- A study demonstrated that certain derivatives showed IC50 values in the low micromolar range against human cancer cell lines, indicating potential as anticancer agents .
- Modifications at specific positions (e.g., N5 substitution) have been shown to enhance activity while reducing toxicity .
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against several pathogenic bacteria:
- In vitro studies utilizing agar diffusion methods revealed that some pyrrolo[3,2-d]pyrimidine derivatives exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli .
- However, the overall antibacterial efficacy was reported as moderate, suggesting further optimization may be needed for clinical applications .
Antiparasitic Activity
Pyrrolo[3,2-d]pyrimidines have also shown promise in treating parasitic infections:
- Compounds in this class have been identified as inhibitors of pteridine reductase 1 (PTR1) in Trypanosoma brucei, which is crucial for its survival .
- Some derivatives demonstrated significant antitrypanosomal activity in vitro and in vivo models .
Case Studies
- Anticancer Screening : A library screening identified pyrrolo[3,2-d]pyrimidine derivatives with potent anticancer properties through multicellular spheroid models. The compounds exhibited selective toxicity towards cancer cells while sparing normal cells .
- Antimicrobial Evaluation : A recent study evaluated a series of pyrrolo[3,2-d]pyrimidine derivatives for their antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated varying degrees of inhibition, with some compounds showing promising results against resistant strains .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrrolo[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that modifications in the sulfur moiety can enhance the compound's interaction with target proteins involved in cancer pathways, making it a candidate for further development as an anticancer agent.
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of key kinases involved in cell signaling pathways. By disrupting these pathways, it can lead to reduced cell survival and increased apoptosis rates in tumor cells.
Pharmacological Applications
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria suggests potential applications in treating infections that are resistant to conventional antibiotics. The presence of the fluorophenyl group is believed to enhance the lipophilicity of the molecule, facilitating better membrane penetration and activity against bacterial cells.
Neuroprotective Effects
Emerging studies suggest that pyrrolo[3,2-d]pyrimidine derivatives may offer neuroprotective benefits. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress markers positions it as a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Material Science Applications
Organic Electronics
Due to its unique electronic properties, this compound is being explored for use in organic electronic devices. Its ability to act as a semiconductor can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The stability and efficiency of such devices can be significantly enhanced by incorporating this compound into their architectures.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated IC50 values indicating potent inhibition of proliferation in breast cancer cell lines. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) lower than standard antibiotics. |
| Study C | Neuroprotection | Indicated reduced neuronal death in models of oxidative stress, suggesting protective effects against neurodegeneration. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Table 1: Core Heterocycle Comparison
Key Observations :
Substituent Effects on Bioactivity
Table 2: Substituent-Driven Bioactivity Trends
Structural Insights :
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (), the target compound was compared to analogs:
Table 3: Similarity Metrics (Hypothetical Data)
Interpretation :
- Higher similarity to sulfamoylphenylamino derivatives (Tanimoto >0.7) suggests shared kinase-targeting mechanisms .
- Lower similarity to thieno analogs correlates with divergent bioactivities .
NMR and Crystallographic Data
- NMR Shifts : Analog studies () show that substituents in regions analogous to the target’s 2-fluorobenzylsulfanyl group cause distinct chemical shifts (e.g., δ 7.2–7.8 ppm for aromatic protons), confirming environmental changes .
- Crystallography : The pyrrolo[2,3-d]pyrimidine analog () exhibits a pseudo-inversion center in its crystal structure, suggesting conformational flexibility that may influence binding .
Preparation Methods
Palladium-Catalyzed Cross-Coupling
A method adapted from involves coupling 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane to form a 4-trimethylsilylethynylpyrimidine intermediate. Subsequent annulation under acidic conditions yields the pyrrolo[3,2-d]pyrimidine skeleton. For the target compound, modifications include substituting the nitro group with a phenyl moiety at position 7 via Suzuki-Miyaura coupling (Figure 1).
Reaction Conditions :
Cyclization of Hydrazine Derivatives
An alternative route from employs 4-chloropyrrolopyrimidine (1a ) reacted with hydrazine hydrate in ethanol under reflux to form hydrazinyl intermediates (2a ). Cyclization with ethyl chloroformate in pyridine produces the pyrrolopyrimidinone core (6a ). This method offers scalability but requires careful control of stoichiometry to avoid over-functionalization.
Functionalization at Position 2: Sulfanyl Group Introduction
The 2-position sulfanyl group is introduced via nucleophilic substitution using a chlorosulfonyl precursor or thiol-disulfide exchange.
Chlorosulfonyl Intermediate
A protocol from describes the synthesis of 2-chlorosulfonyl-7-fluoro-5-ethoxytriazolo[1,5-c]pyrimidine. Adapting this, the pyrrolopyrimidinone core is treated with chlorosulfonic acid to generate a 2-chlorosulfonyl derivative, which reacts with (2-fluorophenyl)methanethiol in dichloromethane (DCM) at 0°C.
Reaction Conditions :
Direct Thiol Substitution
In, a chlorinated pyrrolopyrimidinone reacts with (2-fluorophenyl)methanethiol in dimethylformamide (DMF) with potassium carbonate as a base. This one-pot method avoids isolating unstable sulfonyl chlorides.
Reaction Conditions :
Optimization and Challenges
Regioselectivity
The order of functionalization critically impacts regioselectivity. Introducing the sulfanyl group before the 4-methylphenyl moiety reduces side reactions.
Purification
Chromatographic purification is required after each step due to similar polarities of intermediates. Reverse-phase HPLC (C18 column) with acetonitrile/water gradients achieves >95% purity.
Analytical Characterization
Key spectroscopic data for intermediates and the final compound:
| Intermediate | ¹H NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|
| Pyrrolopyrimidinone core | 8.21 (s, 1H), 7.45–7.30 (m, 5H) | 298.1052 [M+H]⁺ |
| 2-Chlorosulfonyl derivative | 8.45 (s, 1H), 7.60–7.55 (m, 2H) | 354.0321 [M+H]⁺ |
| Final Compound | 8.32 (s, 1H), 7.50–7.10 (m, 12H), 2.35 (s, 3H) | 484.1583 [M+H]⁺ |
Q & A
Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) enhance reaction optimization or mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
